(S)-2-Amino-N-((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)(4-methyl-2-oxo-2H-chromen-7-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide
Description
This compound is a complex tripeptide derivative featuring multiple stereospecific centers (all S-configurations), a 4-hydroxyphenyl group, a 4-methyl-2-oxo-2H-chromen-7-yl moiety, and branched alkyl side chains. The chromenyl group, commonly associated with coumarin derivatives, may confer fluorescence or antioxidant properties .
Properties
Molecular Formula |
C30H38N4O6 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H38N4O6/c1-16(2)12-23(31)29(38)33-27(17(3)4)30(39)34(24(28(32)37)14-19-6-9-21(35)10-7-19)20-8-11-22-18(5)13-26(36)40-25(22)15-20/h6-11,13,15-17,23-24,27,35H,12,14,31H2,1-5H3,(H2,32,37)(H,33,38)/t23-,24-,27-/m0/s1 |
InChI Key |
LMYNCOHXOFDNPR-DPZBCOQUSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CC3=CC=C(C=C3)O)C(=O)N)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(C(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Val-Tyr-Amc typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of H-Leu-Val-Tyr-Amc follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
H-Leu-Val-Tyr-Amc undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteases, releasing the fluorogenic 7-amino-4-methylcoumarin (AMC) moiety.
Oxidation: The tyrosine residue can undergo oxidation reactions, forming dityrosine or other oxidative products.
Common Reagents and Conditions
Hydrolysis: Proteases such as chymotrypsin or the 20S proteasome are commonly used under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize the tyrosine residue.
Major Products Formed
Hydrolysis: The major product is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence.
Oxidation: Oxidative products include dityrosine and other modified tyrosine derivatives.
Scientific Research Applications
H-Leu-Val-Tyr-Amc has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to measure protease activity, particularly in the study of the ubiquitin-proteasome pathway.
Molecular Biology: Employed in assays to characterize the activity of various proteases and to study protein degradation mechanisms.
Medicine: Utilized in drug discovery to screen for protease inhibitors, which are potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
H-Leu-Val-Tyr-Amc exerts its effects through the following mechanism:
Protease Substrate: The compound is designed to be a substrate for proteases. Upon cleavage by the target protease, the AMC moiety is released.
Fluorescence: The released AMC exhibits strong fluorescence, which can be quantitatively measured to determine protease activity.
Molecular Targets: The primary molecular targets are proteases, including the 20S proteasome and calpains.
Comparison with Similar Compounds
Key Observations:
Chromenyl vs. Pyridinyl Moieties : The target compound’s 4-methyl-2-oxochromenyl group distinguishes it from pyridinyl-containing analogs like , which exhibit kinase inhibition. Chromenyl derivatives are often associated with fluorescence-based applications or antioxidant roles .
Steric and Stereochemical Complexity : The target compound’s three S-stereocenters and branched side chains may enhance target specificity compared to simpler analogs like aspartame , but could reduce metabolic stability.
Hydroxyphenyl Contribution : The 4-hydroxyphenyl group, absent in , may improve solubility or enable hydrogen bonding in biological targets, similar to tyrosine-containing peptides.
Research Findings and Pharmacological Potential
- Anticancer Activity: Pyridin-3-yl and dihydropyrimidopyrimidinone analogs show kinase inhibition , suggesting the target compound’s chromenyl group could be optimized for similar pathways.
- Antimicrobial Potential: Sulfamoylphenyl pentanamide derivatives highlight the role of aromatic sulfonamide groups in disrupting bacterial enzymes, a feature absent in the target compound but relevant for future derivatization.
- Neuroactive Profiles: Aspartame’s phenylalanine moiety underscores the importance of aromatic amino acid analogs in central nervous system targeting, though the target compound’s larger structure may limit blood-brain barrier penetration.
Biological Activity
Overview
(S)-2-Amino-N-((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)(4-methyl-2-oxo-2H-chromen-7-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide is a complex organic compound with potential biological activities. This article reviews its synthesis, molecular structure, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 550.6 g/mol. Its IUPAC name is:
Antimicrobial Properties
Research has shown that compounds containing the 4-hydroxyphenyl moiety exhibit significant antimicrobial activity. The presence of this moiety enhances the interaction with bacterial cell wall synthesis enzymes, making them effective against various pathogens. A study highlighted that derivatives of 3-(4-hydroxyphenyl) amino acids demonstrated potent activity against multidrug-resistant bacteria, particularly targeting the ESKAPE group pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Activity (MIC) |
|---|---|---|
| 3-Hydroxyphenylalanine | E. coli | 12 µg/mL |
| 4-Hydroxyphenylglycine | S. aureus | 8 µg/mL |
| (S)-2-Amino-N-(...) | K. pneumoniae | 10 µg/mL |
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to its chromone and amino acid components. Studies have indicated that chromone derivatives can induce cytotoxic effects in various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 25.0 |
| Compound B | HCT116 | 18.6 |
| (S)-2-Amino-N-(...) | MCF7 | 30.0 |
The biological activity of (S)-2-Amino-N-(...) appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria, similar to other amino acid derivatives .
- Induction of Apoptosis : In cancer cells, it has been suggested that the compound can induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as P53 and Bax .
- Cell Cycle Arrest : Certain studies have indicated that some derivatives can cause cell cycle arrest in cancer cells, contributing to their cytotoxic effects.
Case Studies
A notable case study involved the synthesis and testing of various derivatives based on the chromone structure, revealing that certain modifications significantly enhanced their anticancer efficacy against MCF7 and HCT116 cell lines . The study utilized MTT assays to evaluate cell viability post-treatment, confirming the compound's potential as a lead candidate for further development.
Q & A
Q. What are the optimal synthetic routes for this compound, given its stereochemical complexity?
- Methodological Answer: Multi-step solid-phase peptide synthesis (SPPS) or solution-phase methods are recommended, employing orthogonal protecting groups (e.g., Fmoc/Boc) for stereocontrol. Coupling agents like HATU or DCC ensure efficient amide bond formation. Post-synthesis, reverse-phase HPLC with trifluoroacetic acid (TFA) gradients ensures purification, validated by LC-MS for mass confirmation and chiral chromatography for enantiomeric purity .
Q. How can researchers confirm the compound’s stereochemistry and structural integrity?
Q. Which computational tools are suitable for modeling its interactions with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to enzymes/receptors.
- Molecular Dynamics (MD) simulations (GROMACS/AMBER) assess stability of non-covalent interactions (e.g., coumarin moiety with hydrophobic pockets) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., poor diffraction) be addressed during structural analysis?
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the coumarin and hydroxyphenyl moieties?
- Synthesize analogs with halogenation (e.g., -F, -Cl) or methyl-group substitutions on the coumarin ring.
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity changes. Validate via enzymatic assays (e.g., fluorescence-based protease inhibition) .
Q. How to resolve contradictions in bioactivity data across different assay systems?
Q. What role do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) play in its supramolecular assembly?
Q. How can high-throughput synthesis be integrated with machine learning for ligand optimization?
Q. What are the key degradation pathways under physiological conditions?
- Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring.
- Identify hydrolysis-prone amide bonds or oxidation-sensitive groups (e.g., phenolic -OH). Stabilize via PEGylation or cyclodextrin encapsulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
